6-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the Suzuki-Miyaura coupling is optimized for yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Substitution Reactions: Often use nucleophiles like amines or thiols under basic conditions.
Oxidation Reactions: Typically involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid: Known for its strong inhibitory effects on 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes.
4-Chloro-6-(4-fluorophenyl)-2-pyrimidimine: Another pyrimidine derivative with potential biological activities.
Uniqueness
6-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it a valuable compound for targeted drug design and the development of specialized materials.
Properties
IUPAC Name |
6-chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2O2/c12-9-5-8(11(16)17)14-10(15-9)6-1-3-7(13)4-2-6/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIECHIRTCURITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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